

An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Amino-5-chloro-2-methoxybenzaldehyde
Cat. No.:	B2596730

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Amino-5-chloro-2-methoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. As a substituted benzaldehyde, its unique structural features make it a valuable building block in the development of novel therapeutic agents, particularly prokinetic drugs that enhance gastrointestinal motility.^[1] This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into its fundamental characteristics, handling, and potential applications.

Chemical Identity and Molecular Structure

4-Amino-5-chloro-2-methoxybenzaldehyde is a crystalline solid at room temperature. Its molecular structure consists of a benzene ring substituted with an aldehyde group, an amino group, a chlorine atom, and a methoxy group. This specific arrangement of functional groups dictates its reactivity and physical properties.

Molecular Formula: C₈H₈ClNO₂^[1]

Molecular Weight: 185.61 g/mol ^[1]

CAS Number: 145742-50-3[\[1\]](#)

Synonyms:

- 5-Chloro-4-amino-2-methoxybenzaldehyde

The relationship between the starting materials, the final product, and a potential derivative is illustrated in the diagram below.

Caption: Synthetic relationship of **4-Amino-5-chloro-2-methoxybenzaldehyde**.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physical data for **4-Amino-5-chloro-2-methoxybenzaldehyde**.

Property	Value	Source
Molecular Formula	C ₈ H ₈ ClNO ₂	[1]
Molecular Weight	185.61 g/mol	[1]
Boiling Point	340.5 ± 42.0 °C at 760 mmHg (Predicted)	[1]
Melting Point	Not available	
Appearance	Data not available	
Solubility	Data not available	

Note: The boiling point is a predicted value and should be used as an estimate. Experimental determination is recommended for precise applications. The lack of publicly available data on melting point, appearance, and solubility highlights an area for further experimental investigation.


Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. At present, detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **4-Amino-5-chloro-2-methoxybenzaldehyde** is not readily available in the public domain. Researchers synthesizing or using this compound are advised to perform their own analytical characterization.

Synthesis and Handling

Synthetic Approach

4-Amino-5-chloro-2-methoxybenzaldehyde is typically synthesized from its corresponding benzoic acid derivative, 4-amino-5-chloro-2-methoxybenzoic acid. The conversion of the carboxylic acid to an aldehyde can be achieved through a reduction reaction. A general workflow for such a transformation is outlined below. The causality behind this experimental choice lies in the need for a selective reduction of the carboxylic acid functional group to an aldehyde, without affecting the other substituents on the aromatic ring. This often requires the use of specific reducing agents and controlled reaction conditions to prevent over-reduction to the corresponding alcohol.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Amino-5-chloro-2-methoxybenzaldehyde**.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and safety of chemical reagents.

- Storage: Store in a cool, dry place, typically between 2-8°C.^[1] The compound should be protected from light and stored under an inert atmosphere to prevent degradation.^[1]
- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Safety and Toxicology

Due to the limited availability of a specific Safety Data Sheet (SDS) for **4-Amino-5-chloro-2-methoxybenzaldehyde**, a precautionary approach should be taken, drawing parallels from structurally related compounds.

Potential Hazards:

- Skin and Eye Irritation: Similar aromatic aldehydes and amines can cause skin and eye irritation upon contact.
- Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

First Aid Measures:

- Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
- Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.
- Inhalation: If inhaled, move the person to fresh air and ensure they are in a position comfortable for breathing.
- Ingestion: If swallowed, seek medical attention.

It is imperative for researchers to consult the specific SDS provided by the supplier before handling this compound.

Applications in Research and Drug Development

The primary application of **4-Amino-5-chloro-2-methoxybenzaldehyde** lies in its role as a key intermediate in the synthesis of pharmaceutical compounds.^[1] Its structure is particularly relevant in the development of prokinetic agents, which are drugs that enhance gastrointestinal motility.^[1] The presence of the substituted benzaldehyde moiety allows for further chemical modifications to build more complex molecules with potential therapeutic activities.

Conclusion

4-Amino-5-chloro-2-methoxybenzaldehyde is a valuable chemical intermediate with significant potential in pharmaceutical research and development. While some of its fundamental physical properties are known, a comprehensive experimental characterization, including its melting point, solubility, and detailed spectroscopic data, is still needed. This guide provides a foundational understanding of this compound, emphasizing safe handling and highlighting its primary application. Further research into its properties and synthetic methodologies will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-5-chloro-2-methoxybenzaldehyde [myskinrecipes.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2596730#4-amino-5-chloro-2-methoxybenzaldehyde-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com